2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a dihydroindole moiety, linked to a phenoxy group, and further connected to an acetamide group with a methoxyethyl substituent. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydroindole Moiety: The initial step involves the synthesis of the dihydroindole ring, which can be achieved through the reduction of indole derivatives using suitable reducing agents.
Sulfonylation: The dihydroindole is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Phenoxy Group Introduction: The sulfonylated dihydroindole is reacted with a phenol derivative to introduce the phenoxy group.
Acetamide Formation: The final step involves the reaction of the phenoxy-substituted intermediate with an acetamide derivative, incorporating the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenoxy and acetamide groups may also contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide
- N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide
Uniqueness
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-13-11-20-19(22)14-26-16-6-8-17(9-7-16)27(23,24)21-12-10-15-4-2-3-5-18(15)21/h2-9H,10-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJDNLOGYNGANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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